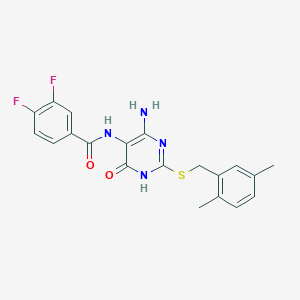

![molecular formula C9H14BNO5S B2711408 [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid CAS No. 1032825-28-7](/img/structure/B2711408.png)

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid

Overview

Description

Boronic acids and their derivatives are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .

Synthesis Analysis

Various borylation approaches have been developed over the years to access the B-building blocks . One prominent method is the asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed .Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives usually includes a boron atom attached to an organic moiety .Chemical Reactions Analysis

Boronic acids and their derivatives can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation of pinacol boronic esters is another application . This process is not well developed, but the compound can be used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

Rhodium-Catalyzed Intramolecular Amination

The compound can be used as a reagent for Rhodium-catalyzed intramolecular amination . This is a type of reaction where a nitrogen atom is introduced into a molecule.

Pd-Catalyzed Direct Arylation

Pd-catalyzed direct arylation is another application of this compound . In this reaction, an aryl group is directly transferred from one molecule to another.

Mizoroki-Heck Coupling

The compound can be used in Mizoroki-Heck coupling reactions . This is a type of carbon-carbon bond forming reaction that involves the use of a palladium catalyst.

Palladium-Catalyzed Stereoselective Heck-Type Reaction

This compound can be used in palladium-catalyzed stereoselective Heck-type reactions . This is a type of reaction that allows for the formation of a carbon-carbon double bond in a stereoselective manner.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent bonds with hydroxyl groups present in their targets, which can lead to changes in the target’s function .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

It is known that the stability of boronic acids and their derivatives can be influenced by ph, with increased hydrolysis observed at physiological ph .

Result of Action

The interaction of boronic acids and their derivatives with biological targets can lead to changes in the function of these targets, which can have various downstream effects .

Action Environment

The action, efficacy, and stability of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, with increased hydrolysis observed at physiological pH .

properties

IUPAC Name |

[4-(2-methoxyethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11-13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNBBUKGGKVDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCCOC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

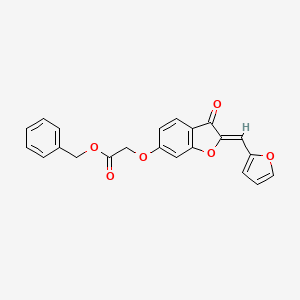

![N-(3-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2711336.png)

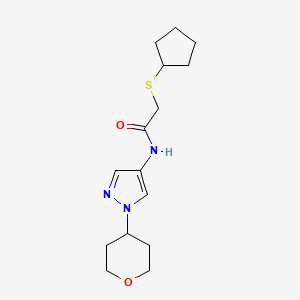

![7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2711338.png)

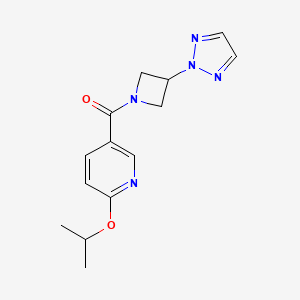

![7-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2711339.png)

![N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2711340.png)